molecular formula C20H20FN3O2 B2412820 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide CAS No. 899969-35-8

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide

Cat. No. B2412820
M. Wt: 353.397
InChI Key: DWRMEPQERPAFHF-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic driver kinase, ROS1. It has been developed as a potential treatment for non-small cell lung cancer (NSCLC) and other ROS1 fusion-positive cancers.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel compounds, including quinazolinone and thiazolidinone derivatives, has been explored for their potential applications in medicinal chemistry. These compounds are synthesized through various chemical reactions, highlighting the versatility and adaptability of quinazolinone chemistry in creating compounds with potential biological activities (Yao-wu, 2008).

Biological Activities

  • Antibacterial and Antifungal Activities : Research has shown that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. This is attributed to the structural modifications of the quinazolinone core, which enhance the compound's ability to interact with microbial targets, thereby inhibiting their growth (Desai, Vaghani, & Shihora, 2013).
  • Anti-inflammatory Activities : Certain derivatives have demonstrated potential as anti-inflammatory agents, inhibiting the oxidative burst activity of phagocytes and T-cell proliferation. This suggests a promising application in the development of anti-inflammatory drugs, highlighting the therapeutic potential of quinazolinone derivatives in immunomodulation (Sultana, Arayne, Naz, & Mesaik, 2013).

Applications in Medical Imaging and Drug Metabolism

  • The synthesis and evaluation of fluorine-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors demonstrate the application of quinazolinone derivatives in medical imaging, particularly in positron emission tomography (PET) (Tu et al., 2007). Moreover, studies on the disposition and metabolism of novel orexin receptor antagonists highlight the importance of quinazolinone derivatives in understanding drug metabolism and pharmacokinetics, providing insights into the development of more effective and safer therapeutic agents (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-12-22-16-8-6-5-7-14(16)18(25)24(12)13-9-10-15(21)17(11-13)23-19(26)20(2,3)4/h5-11H,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRMEPQERPAFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide

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